molecular formula C6H11N3O2 B13648031 (5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl)methanamine

(5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl)methanamine

Cat. No.: B13648031
M. Wt: 157.17 g/mol
InChI Key: HHNRMUIGCFPJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl)methanamine: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. The methoxyethyl group can be introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methoxyethyl group or other substituents on the oxadiazole ring can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl)methanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and as a potential bioactive molecule in drug discovery.

    Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine: Similar structure but with a methyl group instead of a methoxyethyl group.

    (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine: Contains a phenyl group, leading to different chemical properties.

    (5-(2-Hydroxyethyl)-1,3,4-oxadiazol-2-yl)methanamine: Features a hydroxyethyl group, which can affect its reactivity and applications.

Uniqueness

(5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl)methanamine is unique due to the presence of the methoxyethyl group, which imparts specific chemical properties and potential applications that may not be observed in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]methanamine

InChI

InChI=1S/C6H11N3O2/c1-10-3-2-5-8-9-6(4-7)11-5/h2-4,7H2,1H3

InChI Key

HHNRMUIGCFPJMV-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NN=C(O1)CN

Origin of Product

United States

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